molecular formula C21H19Cl2NO2 B1372406 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride CAS No. 1160255-96-8

2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Cat. No. B1372406
CAS RN: 1160255-96-8
M. Wt: 388.3 g/mol
InChI Key: JZOCOYKYTZGLPX-UHFFFAOYSA-N
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Description

The compound “2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. It is also known as BCQ. The molecular formula is C20H17Cl2NO2 .


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key process in the formation of carbon–carbon bonds in such compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Photophysical Properties and Computational Investigations

Research on rhenium tricarbonyl complexes, which are closely related to quinoline derivatives, provides insights into their photophysical properties. These studies are pivotal in understanding the optical properties and electronic structure of these complexes, which have potential applications in materials science and photovoltaics (Albertino et al., 2007).

Organometallic Chemistry and Catalysis

Studies on cyclopalladated ligands and organonickel(II) complexes containing carbon-bonded heterocycles, including quinoline derivatives, have revealed significant applications in catalysis and organometallic chemistry. These compounds exhibit unique reactivities and are valuable in synthesizing complex organic molecules (Ryabov, 1984), (Isobe et al., 1980).

Synthesis of Flavones and Quinolones

Quinoline derivatives are crucial in synthesizing flavones and quinolones, which are important in pharmaceutical chemistry. The Wittig-type cyclizations to produce these compounds have been extensively studied, highlighting the versatility of quinoline derivatives in synthetic chemistry (Vorbrüggen et al., 1990).

Chemical Reactions and Synthesis Processes

The chemical behavior of quinoline derivatives under various conditions has been explored. These studies provide insights into the synthesis processes and reactivity patterns of these compounds, which are fundamental in developing new materials and pharmaceuticals (Fukuda et al., 1977).

Structural Analysis and Crystallography

X-ray crystallography studies of quinoline derivatives have contributed significantly to our understanding of molecular structures and intermolecular interactions. This information is crucial for designing drugs and materials with specific properties (Hathwar & Guru Row, 2010).

Chiral Ligand Synthesis

The synthesis of chiral ligands based on quinoline derivatives and their complexes with metals like rhodium, palladium, and platinum has implications in asymmetric synthesis and catalysis. These ligands are essential in producing enantiomerically pure compounds, a critical aspect of pharmaceutical synthesis (Franciò et al., 1999).

Antimicrobial Properties

Some quinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics and antiseptics. This aspect of research is vital in the ongoing battle against antibiotic-resistant bacteria (Ladani et al., 2009).

Quantum Chemical Studies

Quantum chemical studies on quinoline derivatives help in understanding their electronic properties, which are fundamental in materials science and the development of electronic devices (Fatma et al., 2017).

properties

IUPAC Name

2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-3-4-10-26-15-7-5-6-14(11-15)19-12-17(21(23)25)16-8-9-18(22)13(2)20(16)24-19/h5-9,11-12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOCOYKYTZGLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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